molecular formula C57H98O6 B3026211 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester CAS No. 214038-32-1

4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

Cat. No.: B3026211
CAS No.: 214038-32-1
M. Wt: 879.4 g/mol
InChI Key: FBUBTADVAQJSNW-JJGRXMOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipalmitoyl-2-docosahexaenoyl-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and docosahexaenoic acid at the sn-2 position. Dietary administration of 1,3-dipalmitoyl-2-docosahexaenoyl-glycerol (30 g/kg) reduces hepatic triglyceride and cholesterol levels in mice.

Scientific Research Applications

Biosynthesis and Structure

  • Biosynthesis in Marine Algae : Novel polyunsaturated fatty acids with four conjugated double bonds, including a docosahexaenoic acid derivative, were found in extracts of the green macroalga, Anadyomene stellata. This discovery highlights the role of marine algae in producing unique polyunsaturated fatty acids (Mikhailova et al., 1995).

Chemical Synthesis and Analysis

  • Synthesis of Metabolites : Research on the syntheses of metabolites from docosahexaenoic acid (DHA) has been conducted, demonstrating the chemical versatility of DHA and its derivatives in generating various bioactive compounds (Flock & Skattebol, 2000).
  • Stereochemistry and Synthesis : The stereoselective synthesis of lipid mediators similar to docosahexaenoic acid derivatives, such as maresins, has been explored, indicating the importance of stereochemistry in their bioactivity (Hong et al., 2019).

Biological Activity and Applications

  • Anti-Inflammatory Properties : Docosahexaenoic acid derivatives like resolvins and protectins have shown potent anti-inflammatory and proresolving activities in both in vitro and in vivo studies, contributing to the understanding of their therapeutic potential (Sun et al., 2007).
  • Role in Tissue Regeneration and Inflammation Resolution : Novel families of molecules derived from docosahexaenoic acid have been identified with potent tissue-regenerative and inflammation-resolving properties, expanding the potential applications of these compounds in medical science (Dalli et al., 2015).

Properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2)53-62-56(59)50-47-44-41-38-35-32-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28-29,33,36,42,45,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34-35,37-41,43-44,46-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,36-33-,45-42-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBTADVAQJSNW-JJGRXMOISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 4
Reactant of Route 4
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 5
Reactant of Route 5
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 6
Reactant of Route 6
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.